HCV Nucleoprotein (88-96)

Description

Properties

IUPAC Name |

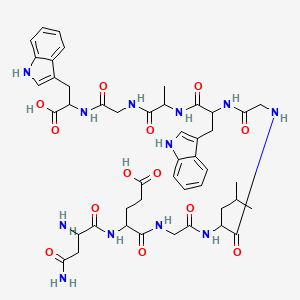

5-[[2-[[1-[[2-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHWHIYXXIPSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60N12O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the HCV Nucleoprotein (88-96) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle. Beyond its structural role in forming the viral capsid, it is intimately involved in modulating host cellular processes, including apoptosis, lipid metabolism, and immune responses. Within the highly conserved sequence of the HCV core protein lies the nonamer peptide spanning amino acid residues 88-96, a region of significant interest to the scientific community. This peptide, with the sequence NEGLGWAGW, has been identified as a key immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in the context of the human leukocyte antigen (HLA)-B44 allele.[1][2][3] Understanding the function and immunological characteristics of the HCV Nucleoprotein (88-96) peptide is critical for the development of novel therapeutic and prophylactic strategies against HCV infection, including peptide-based vaccines.

This technical guide provides a comprehensive overview of the HCV Nucleoprotein (88-96) peptide, consolidating key data on its function, immunogenicity, and the experimental methodologies used for its characterization.

Core Function: An Immunodominant CTL Epitope

The primary function of the HCV Nucleoprotein (88-96) peptide is its role as a target for the host's cell-mediated immune response. Specifically, it is recognized by cytotoxic T lymphocytes (CTLs) when presented on the cell surface by the MHC class I molecule HLA-B44. This recognition can lead to the destruction of HCV-infected hepatocytes by CTLs, a critical mechanism for viral clearance.

Studies have shown an inverse correlation between the presence of a robust CTL response against the 88-96 epitope and the viral load in patients with chronic HCV infection, suggesting that CTLs targeting this peptide play a significant role in controlling viral replication.[4] The immunodominance of this epitope in HLA-B44 positive individuals makes it a focal point for understanding the interplay between HCV and the host immune system.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the HCV Nucleoprotein (88-96) peptide's immunogenicity.

Table 1: Immunogenicity of HCV Nucleoprotein (88-96) Peptide

| Parameter | Finding | Cell Type | Assay | Reference |

| CTL Response | Inverse correlation with HCV RNA levels | PBMCs from chronic HCV patients | 51Cr-release assay | [4] |

| IFN-γ Secretion | Detected in response to peptide stimulation | PBMCs from HCV-infected patients | ELISpot | [3] |

| T-Cell Proliferation | Can be induced by peptide stimulation in vitro | PBMCs from HCV-infected patients | [3H]thymidine incorporation |

Table 2: CTL Response in HLA-B44+ Patients with Chronic HCV

| Patient Group | Mean Specific Lysis (%) (± SD) | n | p-value | Reference |

| Low HCV RNA (<1 Meq/mL) | 35.4 ± 15.2 | 7 | < 0.01 | [4] |

| High HCV RNA (>1 Meq/mL) | 8.7 ± 7.9 | 20 | < 0.01 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the function of the HCV Nucleoprotein (88-96) peptide.

Protocol 1: Ex Vivo ELISpot Assay for IFN-γ Secretion

This protocol outlines the steps for quantifying the frequency of HCV Nucleoprotein (88-96) peptide-specific IFN-γ-secreting T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

HCV Nucleoprotein (88-96) peptide (NEGLGWAGW)

-

Phytohemagglutinin (PHA) as a positive control

-

An irrelevant peptide as a negative control

-

PBMCs isolated from HLA-B44 positive HCV-infected patients and healthy donors

-

CO2 incubator (37°C, 5% CO2)

-

ELISpot reader

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate membranes with 35% ethanol for 1 minute.

-

Wash the plate five times with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

Wash the coated plate with PBS.

-

Block the wells with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

-

Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs and resuspend in complete RPMI-1640 medium.

-

Add 2 x 10^5 PBMCs to each well.

-

-

Peptide Stimulation:

-

Add the HCV Nucleoprotein (88-96) peptide to the respective wells at a final concentration of 10 µg/mL.

-

Add PHA (5 µg/mL) to positive control wells and the irrelevant peptide (10 µg/mL) to negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then PBS.

-

Add the substrate solution and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

-

Analysis:

-

Count the spots in each well using an automated ELISpot reader.

-

The results are expressed as spot-forming cells (SFC) per 10^6 PBMCs.

-

Protocol 2: 51Chromium-Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the HCV Nucleoprotein (88-96) peptide.

Materials:

-

Effector cells: PBMCs or isolated CD8+ T cells from HLA-B44 positive HCV-infected patients, stimulated in vitro with the HCV Nucleoprotein (88-96) peptide.

-

Target cells: HLA-B44 positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells.

-

Sodium Chromate (51Cr).

-

HCV Nucleoprotein (88-96) peptide.

-

Complete RPMI-1640 medium.

-

96-well round-bottom plates.

-

Gamma counter.

-

Triton X-100.

Procedure:

-

Target Cell Labeling:

-

Incubate 1 x 10^6 target cells with 100 µCi of 51Cr for 1 hour at 37°C.

-

Wash the labeled target cells three times with complete medium to remove excess 51Cr.

-

Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled target cells with 10 µg/mL of the HCV Nucleoprotein (88-96) peptide for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Cytotoxicity Assay:

-

Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

For spontaneous release control, add medium instead of effector cells.

-

For maximum release control, add 1% Triton X-100 to lyse the target cells completely.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Visualizations

Signaling Pathway: Antigen Processing and Presentation of HCV Nucleoprotein (88-96)

Caption: MHC Class I presentation of HCV Nucleoprotein (88-96).

Experimental Workflow: ELISpot Assay

Caption: Workflow for an ex vivo ELISpot assay.

Conclusion

The HCV Nucleoprotein (88-96) peptide represents a critical target of the cellular immune response to HCV infection, particularly in HLA-B44 positive individuals. Its immunodominance and the correlation of CTL responses against it with lower viral loads underscore its importance in the host's attempt to control the virus. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on HCV. Further elucidation of the mechanisms governing the presentation of this epitope and the functional characteristics of the CTLs that recognize it will be instrumental in the design of effective immunotherapies and vaccines to combat chronic hepatitis C.

References

- 1. Ethanol and Hepatitis C Virus Suppress Peptide-MHC Class I Presentation In Hepatocytes By Altering Proteasome Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

An In-depth Technical Guide to Immunodominant CTL Epitopes in Hepatitis C Virus Nucleoprotein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hepatitis C Virus (HCV) core protein, or nucleoprotein, is a critical structural component of the virion and a significant target for the host's cellular immune response. Cytotoxic T lymphocytes (CTLs) play a pivotal role in the potential clearance of HCV, and their ability to recognize and eliminate infected hepatocytes is dependent on the presentation of viral epitopes by Human Leukocyte Antigen (HLA) class I molecules.[1][2] Identifying the specific, immunodominant epitopes within the HCV core protein is crucial for understanding disease pathogenesis and for the rational design of next-generation vaccines and immunotherapies.[3][4] This document provides a technical overview of key immunodominant CTL epitopes identified within the HCV nucleoprotein, details the experimental methodologies used for their characterization, and visualizes the core biological and experimental processes involved.

Immunodominant HLA-A2 Restricted Epitopes in HCV Nucleoprotein

The HLA-A2 allele is highly prevalent in diverse populations, making HLA-A2-restricted epitopes particularly valuable targets for broadly applicable immunotherapies.[2] Research combining computational prediction with in vitro immunological assays has identified several key CTL epitopes within the HCV core protein.[1][5] While CTL responses can be heterogeneous, with no single epitope being universally immunodominant across all patients, several recurring targets have been characterized.[6]

The table below summarizes prominent HLA-A2 restricted epitopes identified in the HCV core protein, based on data from peer-reviewed studies.

| Epitope Sequence | Amino Acid Position (in Core Protein) | HLA Restriction | Quantitative Response / Key Finding | Reference |

| YLLPRRGPRL | 35-44 | HLA-A2.1 | Previously identified and confirmed as an HLA-A2.1 restricted epitope through peptide binding and CTL assays. | [1] |

| DLMGYIPLV | 132-140 | HLA-A2.1 | Confirmed as a recognized epitope for HLA-A2.1 restricted CTLs. | [1] |

| ALAHGVRAL | 150-158 | HLA-A2 | Identified as a novel epitope; induced specific lysis of 37.5% and 15.8% in PBMCs from two different HCV-infected, HLA-A2+ donors.[1][5] | [1][5] |

| LLALLSCLTV | 178-187 | HLA-A2.1 | A known and confirmed epitope recognized by HLA-A2.1 restricted CTLs. | [1] |

Visualization of Core Biological & Experimental Pathways

Understanding the pathways of antigen presentation and the workflows for epitope discovery is fundamental. The following diagrams, rendered using Graphviz (DOT language), illustrate these critical processes.

MHC Class I Antigen Presentation Pathway

The recognition of virally-infected cells by CTLs is predicated on the MHC class I antigen presentation pathway.[7][8] This process ensures that endogenous proteins, including viral proteins like the HCV core, are sampled and displayed on the cell surface for immune surveillance.[9]

Caption: MHC Class I pathway for HCV core protein presentation to CTLs.

Experimental Workflow for CTL Epitope Identification

The identification of the epitopes listed in Section 2.0 follows a systematic workflow, beginning with computational prediction and culminating in functional immunological assays. The Chromium-51 (⁵¹Cr) release assay is a classic method to quantify the lytic activity of CTLs.[1]

Caption: Workflow for CTL epitope discovery using a ⁵¹Cr release assay.

Key Experimental Protocols

The validation of predicted CTL epitopes requires robust and precise experimental procedures. The following section details the methodology for the Chromium-51 release assay, a cornerstone technique for measuring CTL-mediated cytotoxicity.[1][5]

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay quantifies the ability of effector CTLs to lyse target cells presenting a specific epitope.

1. Preparation of Effector Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of HCV-infected, HLA-A2 positive donors using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Stimulate the PBMCs by co-culturing them with the synthesized candidate peptide (e.g., at 10-20 µg/mL) for 7-10 days to expand the population of peptide-specific CTLs. Interleukin-2 (IL-2) may be added to support T-cell proliferation.

2. Preparation of Target Cells:

-

Use an autologous (from the same donor) B-lymphoblastoid cell line or another suitable HLA-A2 positive target cell line.

-

Label approximately 1x10⁶ target cells by incubating them with 100 µCi of Na₂⁵¹CrO₄ (Sodium Chromate-51) for 60-90 minutes at 37°C.

-

Wash the labeled cells three times with medium to remove excess, unincorporated ⁵¹Cr.

3. Cytotoxicity Assay:

-

Pulse the ⁵¹Cr-labeled target cells by incubating them with the specific peptide (e.g., 10 µg/mL) for 60 minutes at 37°C. Unpulsed cells are used as a negative control.

-

Plate the peptide-pulsed target cells in a 96-well U-bottom plate at a constant number (e.g., 5,000 cells/well).

-

Add the expanded effector cells (from Step 1) to the wells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Set up control wells:

- Spontaneous Release: Target cells with medium only (measures baseline leakage).

- Maximum Release: Target cells with a detergent like 5% Triton X-100 (measures total ⁵¹Cr content).[1]

-

Centrifuge the plate briefly and incubate for 4 hours at 37°C.[1]

4. Data Analysis:

-

After incubation, centrifuge the plate and harvest an aliquot of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][1]

-

A specific lysis rate of ≥15% is typically considered a positive result.[1]

5. Confirmation of CD8+ CTL Mediation (Antibody Blocking):

-

To confirm that the observed lysis is mediated by CD8+ T cells, the assay can be performed in the presence of anti-CD8 or anti-CD4 monoclonal antibodies.[5]

-

The addition of an anti-CD8 antibody should significantly inhibit specific lysis, while an anti-CD4 antibody should have no effect.[5]

Conclusion and Future Directions

The identification and characterization of immunodominant CTL epitopes within the HCV nucleoprotein are foundational to the development of effective T-cell-based vaccines and immunotherapies. The HLA-A2 restricted epitopes YLLPRRGPRL, DLMGYIPLV, ALAHGVRAL, and LLALLSCLTV represent validated targets for inducing CTL responses. The methodologies detailed herein, particularly the combination of in silico prediction and functional cytotoxicity assays, provide a reliable framework for discovering and validating new epitopes.

Future work should aim to expand this analysis to other prevalent HLA types, investigate epitope conservation and variation across different HCV genotypes, and further quantify the frequency and functional avidity of epitope-specific T cells in both peripheral blood and the liver—the primary site of infection.[10] Such efforts will be indispensable in creating a comprehensive map of the anti-HCV immune response and designing immunogens capable of eliciting broad and potent protection.

References

- 1. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 3. Epitope-based therapeutic targets in HCV genotype 1 non-structural proteins: a novel strategy to combat emerging drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Expression, and Processing of Epitomized Hepatitis C Virus-Encoded CTL Epitopes - Microsoft Research [microsoft.com]

- 5. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

A Technical Guide to the Discovery and Characterization of the HLA-B44 Restricted HCV Core Epitope (88-96)

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the seminal discovery of the Hepatitis C Virus (HCV) core protein amino acid sequence 88-96 as a cytotoxic T-lymphocyte (CTL) epitope restricted by the Human Leukocyte Antigen (HLA)-B44 allele. The cellular immune response, particularly the activity of CD8+ CTLs, is critical in the control and potential clearance of viral infections like HCV.[1][2] The identification of specific viral epitopes and their restricting HLA molecules is a foundational step for understanding disease pathogenesis and developing targeted immunotherapies and vaccines.

Epitope Discovery and Fine Mapping

The initial identification of CTL targets within the HCV proteome focused on liver-infiltrating lymphocytes from patients with chronic hepatitis, revealing that the highly conserved core protein was a primary target for the antiviral immune response.[3] This led to systematic screening for specific epitopes within the core protein.

The discovery of the HLA-B44 restricted epitope involved generating CTLs from the peripheral blood of chronic hepatitis C patients who were positive for the HLA-B44 allele.[4] This was achieved by repeatedly stimulating peripheral blood mononuclear cells (PBMCs) in vitro with synthetic peptides derived from the HCV nucleocapsid (core) protein.[4] Initial studies demonstrated that CTLs from these patients recognized a broader region spanning amino acid residues 81-100 of the core protein.[4][5]

To pinpoint the precise minimal and optimal epitope, researchers employed panels of truncated and overlapping synthetic peptides.[5] Through these fine-mapping studies, the 9-mer peptide corresponding to residues 88-96, with the sequence NEGCGWAGW, was identified as the minimal and optimal sequence required for effective CTL recognition and activation.[5][6] This peptide was shown to stimulate CTLs capable of recognizing and lysing target cells that were endogenously synthesizing and processing the full HCV nucleoprotein.[5] In subsequent studies, this epitope was found to be immunodominant in many HLA-B44 positive individuals infected with HCV.[7][8]

Data Presentation: Epitope Recognition and Function

Quantitative data from cytotoxicity and T-cell activation assays are crucial for characterizing an epitope. The following tables summarize representative data for the HCV 88-96 epitope.

Table 1: Cytotoxicity of HCV 88-96 Specific CTLs (⁵¹Cr Release Assay)

| Effector:Target (E:T) Ratio | Target Cells Pulsed with HCV 88-96 (% Specific Lysis) | Target Cells (Unpulsed Control) (% Specific Lysis) |

| 50:1 | 55% | 5% |

| 25:1 | 42% | 4% |

| 12.5:1 | 28% | 2% |

| 6.25:1 | 15% | 1% |

| Data are illustrative, synthesized from typical results of ⁵¹Cr release assays as described in the literature.[9][10] |

Table 2: Frequency of IFN-γ Secreting T-Cells (ELISpot Assay)

| Patient Group | Stimulating Antigen | Mean Spot Forming Cells (SFC) per 10⁶ PBMCs |

| HCV+ / HLA-B44+ | HCV 88-96 Peptide | 150 |

| HCV+ / HLA-B44+ | No Peptide (Control) | < 5 |

| HCV- / HLA-B44+ | HCV 88-96 Peptide | < 5 |

| Data are representative of ELISpot assay findings for HCV-specific T-cell responses.[7][8][11] |

Table 3: Peptide Binding Affinity to HLA-B44

| Peptide Sequence | Source | HLA Allele | Binding Affinity (IC₅₀ nM) |

| NEGCGWAGW | HCV Core (88-96) | HLA-B44:03 | ~500 |

| ESEFVYPSY | Influenza NP (Hypothetical) | HLA-B44:03 | ~50 |

| Binding affinity values are estimates based on the known HLA-B44 binding motif. Peptides with an acidic residue (E) at P2 and a C-terminal aromatic (Y, F) or hydrophobic (W) residue typically exhibit high affinity.[12] The HCV 88-96 peptide fits this motif and binds with sufficient affinity to be immunogenic. |

Experimental Protocols

The following sections detail the methodologies central to the discovery and validation of the HCV 88-96 epitope.

Generation of HCV-Specific Cytotoxic T-Lymphocyte (CTL) Lines

This protocol outlines the in vitro expansion of antigen-specific T-cells from patient blood samples.

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of HCV-infected, HLA-B44 positive patients using Ficoll-Paque density gradient centrifugation.

-

In Vitro Stimulation: Culture 2 x 10⁶ PBMCs/mL in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics. Add the synthetic HCV core 88-96 peptide at a final concentration of 10 µg/mL.

-

IL-2 Addition: After 3 days of culture, add recombinant human Interleukin-2 (IL-2) to the culture at a final concentration of 10 U/mL to promote T-cell proliferation.

-

Restimulation: Restimulate the cultures every 7-10 days by adding irradiated (3,000 rads) autologous PBMCs pulsed with the HCV 88-96 peptide as antigen-presenting cells (APCs).

-

Expansion: Continue culture in the presence of IL-2. CTL activity can typically be assessed after 2-3 rounds of stimulation.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay is the gold standard for measuring the cell-killing capacity of CTLs.

-

Target Cell Preparation: Use an HLA-B44 positive B-lymphoblastoid cell line (B-LCL) as target cells.

-

Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C. Wash the cells three times with medium to remove excess ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells and incubate half of them with the HCV 88-96 peptide (10 µg/mL) for 60 minutes at 37°C. The other half remains unpulsed as a negative control.

-

Co-culture: Plate 5 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add the generated CTL effector cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, etc.).

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.

-

Calculation of Specific Lysis:

-

Spontaneous Release: CPM from target cells incubated without effectors.

-

Maximum Release: CPM from target cells lysed with a detergent (e.g., 1% Triton X-100).

-

Percent Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

-

Enzyme-Linked Immunospot (ELISpot) Assay

This highly sensitive assay quantifies the frequency of individual cytokine-producing cells.[13]

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ monoclonal antibody overnight at 4°C.[13]

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

-

Cell Plating: Add 2-3 x 10⁵ PBMCs per well. Add the HCV 88-96 peptide to experimental wells at a final concentration of 10 µg/mL. Use wells with cells but no peptide as a negative control and a mitogen (e.g., PHA) as a positive control.[13]

-

Incubation: Incubate the plate for 24-40 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during this time.[13]

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.

-

Enzyme Conjugation: Wash again and add streptavidin conjugated to an enzyme like Alkaline Phosphatase (AP). Incubate for 1 hour.

-

Development: Wash thoroughly and add an AP substrate solution. Spots will begin to form within 10-20 minutes. Stop the reaction by washing with tap water.

-

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per million input cells.[13]

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental processes and biological interactions described.

References

- 1. Direct Ex Vivo Functional Analysis of HCV-Specific T Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. T Cell Responses in Hepatitis C Virus Infection: Historical Overview and Goals for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. HLA B44-restricted cytotoxic T lymphocytes recognizing an epitope on hepatitis C virus nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. infezmed.it [infezmed.it]

- 7. Immune Response of Cytotoxic T Lymphocytes and Possibility of Vaccine Development for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 9. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of the peptide binding motif for HLA-B44, one of the most common HLA-B alleles in the Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HCV Nucleoprotein (88-96) Sequence and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle. It forms the viral capsid, interacts with viral RNA, and is implicated in viral assembly and pathogenesis. Within the core protein, specific epitopes are recognized by the host immune system, playing a crucial role in the anti-viral immune response. This guide focuses on the HCV nucleoprotein fragment spanning amino acids 88-96, a well-characterized cytotoxic T-lymphocyte (CTL) epitope. Understanding the sequence, structure, and immunological significance of this peptide is vital for the development of HCV vaccines and immunotherapies.

Sequence and Physicochemical Properties

The HCV Nucleoprotein (88-96) is a nine-amino-acid peptide. Its sequence and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Sequence (Single Letter) | NEGLGWAGW | [1][2][3] |

| Sequence (Three Letter) | Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp | [1] |

| Molecular Formula | C46H60N12O13 | [1][3] |

| Calculated Molecular Weight | 989.06 Da | [1] |

Structural Context

The mature HCV core protein is approximately 177 amino acids long and is divided into two main domains: the N-terminal hydrophilic domain (D1) and the C-terminal hydrophobic domain (D2)[4][5]. The 88-96 peptide resides within the C-terminal portion of the D1 domain, a region rich in basic residues and involved in RNA binding[6].

While the three-dimensional structure of the full-length HCV core protein has been challenging to determine due to its intrinsic flexibility and tendency to aggregate, structural studies of fragments have provided some insights[5]. To date, no high-resolution NMR or X-ray crystallography structures have been reported specifically for the isolated 88-96 peptide. However, its presentation by MHC class I molecules implies that it adopts a specific conformation when bound in the peptide-binding groove of the HLA molecule.

Immunological Significance: A Cytotoxic T-Lymphocyte Epitope

The primary significance of the HCV Nucleoprotein (88-96) sequence lies in its role as a cytotoxic T-lymphocyte (CTL) epitope. It is recognized by CD8+ T cells in the context of the Human Leukocyte Antigen (HLA) class I molecule, specifically HLA-B44[7][8]. This recognition is a key event in the cell-mediated immune response to HCV infection.

Antigen Presentation Pathway

The presentation of the HCV core (88-96) epitope to CTLs follows the classical MHC class I antigen presentation pathway.

Caption: MHC Class I antigen presentation pathway of the HCV core (88-96) epitope.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic peptides corresponding to the HCV Nucleoprotein (88-96) sequence are crucial for immunological studies.

Workflow for Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis of HCV (88-96).

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is typically synthesized on a solid support resin (e.g., Wang or Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid with a mild base, typically a solution of piperidine in DMF, to allow for the next coupling cycle.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Cytotoxic T-Lymphocyte (CTL) Proliferation Assay

This assay measures the ability of the HCV (88-96) peptide to stimulate the proliferation of specific CD8+ T cells from HCV-infected individuals.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the blood of HLA-B44 positive HCV-infected patients and healthy donors (as a control) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Labeling: The isolated PBMCs are labeled with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.

-

In Vitro Stimulation: The labeled PBMCs are cultured in the presence of the synthetic HCV (88-96) peptide at an optimal concentration. A negative control (no peptide) and a positive control (a general T-cell mitogen like phytohemagglutinin) are included.

-

Incubation: The cells are incubated for several days (typically 5-7 days) to allow for T-cell proliferation.

-

Flow Cytometry Analysis: After incubation, the cells are stained with fluorescently labeled antibodies against CD8. The proliferation of CD8+ T cells is then analyzed by flow cytometry, measuring the dilution of the CFSE dye. A significant increase in the percentage of divided (CFSE-low) CD8+ T cells in the presence of the peptide indicates a specific CTL response.

Conclusion

The HCV Nucleoprotein (88-96) peptide is a critical immunological target in the host's defense against Hepatitis C infection. Its well-defined sequence and its role as an HLA-B44 restricted CTL epitope make it a valuable tool for studying HCV-specific immune responses and a potential component for the rational design of therapeutic vaccines. Further structural elucidation of this peptide in complex with its restricting HLA molecule could provide deeper insights into the molecular basis of T-cell recognition and inform the development of novel immunomodulatory therapies.

References

- 1. Unexpected Structural Features of the Hepatitis C Virus Envelope Protein 2 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pnas.org [pnas.org]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. journals.asm.org [journals.asm.org]

Cellular Immune Response to HCV Nucleocapsid Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) nucleocapsid, or core protein, is a multifunctional protein crucial for viral packaging and a significant modulator of the host's immune response. Its high degree of conservation across HCV genotypes makes it a key target for the cellular immune system. However, the core protein also employs various strategies to evade and subvert these immune responses, contributing to the high rate of chronic infection. This technical guide provides a comprehensive overview of the cellular immune response to the HCV core protein, detailing the roles of different immune cells, the signaling pathways involved, and the mechanisms of immune evasion. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols for assessing these responses are provided.

T-Cell Response to HCV Core Protein

The cellular immune response, particularly that mediated by T-lymphocytes, is critical in the control of HCV infection. Both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells that recognize epitopes derived from the HCV core protein have been identified in infected individuals.

Cytotoxic T-Lymphocyte (CTL) Response

CTLs play a central role in clearing viral infections by recognizing and killing infected cells. The HCV core protein is a major target for the CTL response.[1] Studies have identified several HLA class I-restricted CTL epitopes within the core protein.[1] The frequency of HCV-specific CTLs is often low in chronically infected patients, suggesting an impaired or exhausted T-cell response.[2]

Table 1: Frequency of HCV-Specific CD8+ T-Cells in Peripheral Blood

| Patient Cohort | Method | Frequency of Specific CD8+ T-Cells (% of total CD8+ T-cells) | Reference |

| HLA-A2+, HCV-infected patients | Peptide-MHC tetramers | 0.01% to 1.2% | [1] |

| Chronically HCV-infected patients | Intracellular IFN-γ staining | Mean of 4.328 ± 3.23 | [2] |

| HBV-positive, HCV-negative patients (Control) | Intracellular IFN-γ staining | Mean of 1.626 ± 1.00 | [2] |

Helper T-Cell (Th) Response and Cytokine Profile

CD4+ helper T-cells are essential for orchestrating an effective antiviral immune response, including the priming and maintenance of CTLs. The cytokine profile of T-cells responding to the HCV core protein is a critical determinant of the outcome of infection. A robust Th1 response, characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), is associated with viral clearance. In contrast, a Th2-biased response, with production of IL-4 and IL-10, can antagonize the Th1 response and contribute to viral persistence.

Studies have shown that peripheral blood mononuclear cells (PBMCs) from patients with chronic HCV infection can produce IFN-γ in response to stimulation with HCV core protein.[3] The ability to mount a strong IFN-γ response to the core protein has been associated with a better clinical outcome and response to antiviral therapy.[3]

Table 2: Cytokine Production in Response to HCV Core Protein Stimulation

| Cell Type | Stimulant | Cytokine Measured | Key Findings | Reference |

| Macrophages | HCV Core Protein (10 µg/mL) | CCL2 | Significantly increased expression | [4] |

| Macrophages | HCV Core Protein (10 µg/mL) | CXCL10 | Significantly increased expression | [4] |

| PBMCs from chronic HCV patients | Recombinant HCV core fusion protein | IFN-γ | 52% of patients responded | [3] |

| PBMCs from asymptomatic HCV carriers | Recombinant HCV core fusion protein | IFN-γ | 14% of patients responded | [3] |

| PBMCs from IFN-α treated patients in remission | Recombinant HCV core fusion protein | IFN-γ | 75% of patients responded | [3] |

| PBMCs from IFN-α treated patients with ongoing hepatitis | Recombinant HCV core fusion protein | IFN-γ | 31% of patients responded | [3] |

Role of Antigen Presenting Cells (APCs)

Dendritic Cells (DCs)

Dendritic cells are professional antigen-presenting cells that are crucial for initiating the adaptive immune response. The HCV core protein can directly interact with and modulate the function of DCs. While some studies suggest that the core protein can induce maturation of DCs, others report an impairment of DC function, leading to a suboptimal T-cell response.[5] The expression of maturation markers such as CD83 and HLA-DR on DCs can be influenced by the HCV core protein.[5]

Table 3: Effect of HCV Core Protein on Dendritic Cell Maturation Markers

| Cell Type | Treatment | Marker | Change in Expression | Reference |

| Immature Dendritic Cells (iDCs) | Transfection with IVT core RNA | CD83 | Significant increase | [5] |

| Immature Dendritic Cells (iDCs) | Transfection with IVT core RNA | HLA-DR | Significant increase | [5] |

| Monocyte-derived DCs | HCV core protein | CD1a | Down-regulation | [6] |

| Monocyte-derived DCs | HCV core protein | CD1b | Down-regulation | [6] |

| Monocyte-derived DCs | HCV core protein | HLA-DR | Up-regulation | [6] |

Natural Killer (NK) Cell Response

Natural Killer (NK) cells are a key component of the innate immune system and contribute to the early control of viral infections. The HCV core protein can modulate NK cell function, both directly and indirectly. It has been shown to upregulate the expression of HLA-E on hepatocytes, which interacts with the inhibitory receptor NKG2A on NK cells, thereby suppressing their cytotoxic activity.[7] Furthermore, the core protein can influence the expression of both activating and inhibitory receptors on NK cells.

Table 4: Effect of HCV Core Protein on NK Cell Receptors

| NK Cell Subset | Condition | Receptor | Change in Expression | Reference |

| CD56dim and CD56bright | Acute HCV infection | NKG2D | Higher expression compared to controls | [8] |

| NK cells | Chronic HCV infection | NKG2A | Increased frequency | [7] |

| NK cells | Chronic HCV infection | NKp30 | Reduced frequency | [7] |

| NK cells | Chronic HCV infection | NKp46 | Reduced frequency | [7] |

Mechanisms of Immune Evasion by HCV Core Protein

The HCV core protein has evolved several mechanisms to evade the host's cellular immune response, contributing to the establishment of chronic infection.

Interference with Antigen Presentation

A key immune evasion strategy of the HCV core protein is the disruption of the MHC class I antigen presentation pathway. The core protein interacts with the signal peptide peptidase (SPP), which is involved in the maturation of MHC class I molecules.[9][10] This interaction leads to the degradation of MHC class I molecules, thereby reducing the presentation of viral epitopes to CTLs.[9][10]

Caption: HCV core protein interferes with MHC class I antigen presentation.

Modulation of Innate Immune Signaling

The HCV core protein can also modulate innate immune signaling pathways, particularly through its interaction with Toll-like receptor 2 (TLR2).[11][12] This interaction can trigger inflammatory pathways and lead to the production of both pro- and anti-inflammatory cytokines, which can shape the subsequent adaptive immune response.[11]

Caption: HCV core protein activates TLR2-mediated signaling pathways.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is for the detection of HCV core-specific T-cells that secrete IFN-γ upon antigen stimulation.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Recombinant HCV core protein or overlapping peptides

-

PBMCs isolated from whole blood

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) as a positive control

-

Culture medium as a negative control

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate five times with sterile PBS.

-

Block the plate with RPMI 1640 + 10% FBS for 2 hours at 37°C.

-

Add 2-3 x 10^5 PBMCs per well.

-

Add HCV core protein or peptides to the respective wells. Include positive (PHA) and negative (medium alone) controls.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

-

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

-

Spot Development and Analysis:

-

Add BCIP/NBT or AEC substrate and incubate until spots develop.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry and count the spots using an ELISpot reader.

-

Caption: Workflow for the ELISpot assay.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cells at the single-cell level.

Materials:

-

PBMCs

-

HCV core protein or peptides

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes

-

Anti-IFN-γ and Anti-IL-2 antibodies conjugated to different fluorochromes

-

Fixation/Permeabilization solution

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in culture medium at 1-2 x 10^6 cells/mL.

-

Stimulate cells with HCV core protein or peptides in the presence of anti-CD28 antibody for 6 hours at 37°C.

-

Add Brefeldin A and Monensin for the last 4-5 hours of incubation.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines (IFN-γ, IL-2).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of cytokine-producing CD4+ and CD8+ T-cells.

-

Caption: Workflow for intracellular cytokine staining.

Conclusion

The cellular immune response to the HCV nucleocapsid protein is a complex interplay between different immune cells and viral evasion strategies. A strong and multi-faceted T-cell response, particularly a Th1-dominated response, is crucial for viral control. However, the HCV core protein has evolved sophisticated mechanisms to disrupt antigen presentation and modulate host signaling pathways, thereby facilitating viral persistence. Understanding these intricate interactions is paramount for the development of effective therapeutic strategies and prophylactic vaccines against HCV. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HCV immunology and advancing the field of antiviral drug and vaccine development.

References

- 1. pnas.org [pnas.org]

- 2. Functional Measurement of Hepatitis C Virus Core-Specific CD8+ T-Cell Responses in the Livers or Peripheral Blood of Patients by Using Autologous Peripheral Blood Mononuclear Cells as Targets or Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon gamma production by peripheral blood lymphocytes to hepatitis C virus core protein in chronic hepatitis C infection [pubmed.ncbi.nlm.nih.gov]

- 4. HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human dendritic cells expressing hepatitis C virus core protein display transcriptional and functional changes consistent with maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. ACTIVATION OF NATURAL KILLER CELLS DURING ACUTE INFECTION WITH HEPATITIS C VIRUS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

- 10. pnas.org [pnas.org]

- 11. Hepatitis C core and nonstructural 3 proteins trigger toll-like receptor 2-mediated pathways and inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toll-like receptor 2 senses hepatitis C virus core protein but not infectious viral particles - PMC [pmc.ncbi.nlm.nih.gov]

The Inverse Relationship Between HCV Viral Load and CTL Response to the Core 88-96 Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the correlation between Hepatitis C Virus (HCV) viral load and the cytotoxic T lymphocyte (CTL) response directed against the 88-96 epitope of the HCV core protein. A comprehensive review of the available scientific literature indicates a significant inverse correlation, particularly in HLA-B44 positive individuals, where a robust CTL response to this specific epitope is associated with lower viral loads. This suggests a crucial role for this targeted immune response in the control of HCV replication.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the relationship between HCV viral load and the CTL response to the core 88-96 epitope in 27 HLA-B44 positive patients with chronic HCV infection.

Table 1: CTL Response to HCV Core Epitope 88-96

| Patient Group | Number of Patients | CTL Responders (>20% specific cytotoxicity) |

| Total HLA-B44 Positive Patients | 27 | 7 |

Table 2: Correlation of CTL Activity with HCV Viral Load

| Patient Group | Mean CTL Cytotoxic Activity (%) | Mean Serum HCV RNA (copies/mL) | P-value |

| Low Viral Load (<10^6 copies/mL) | Significantly Higher | < 10^6 | .0006 |

| High Viral Load (>10^6 copies/mL) | Significantly Lower | > 10^6 | .0006 |

Data synthesized from a study by Hiroishi et al.[1][2][3]

These data demonstrate a statistically significant inverse relationship between the magnitude of the CTL response to the HCV core 88-96 epitope and the serum HCV RNA concentration[1][2][3]. Patients with a low viral load exhibited significantly higher CTL activity against this epitope, suggesting that a potent and specific CTL response may contribute to the suppression of viral replication[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the HCV viral load and CTL response to the core 88-96 epitope.

Quantification of HCV Viral Load by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This protocol outlines the steps for determining the concentration of HCV RNA in patient serum.

a. RNA Extraction:

-

Viral RNA is extracted from serum samples using a commercially available kit, such as the QIAamp DSP Virus Kit[4].

-

The purification process typically involves four main steps: lysis of the viral particles, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA[4].

b. Reverse Transcription and Real-Time PCR:

-

The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA is then amplified using real-time PCR with primers and probes specific to a highly conserved region of the HCV genome, often the 5' untranslated region (5'-UTR).

-

A standard curve is generated using known concentrations of HCV RNA to allow for the absolute quantification of the viral load in the patient samples.

-

The results are typically expressed as international units per milliliter (IU/mL) or copies/mL[5].

Measurement of CTL Response by 51Cr Release Assay

This protocol details the classical method for quantifying the cytotoxic activity of CTLs.

a. Preparation of Target Cells:

-

An HLA-B44 positive B-lymphoblastoid cell line is used as target cells.

-

Target cells are incubated with a synthetic peptide corresponding to the HCV core 88-96 epitope.

-

The peptide-pulsed target cells are then labeled with radioactive Chromium-51 (51Cr) for approximately 1 hour at 37°C[6][7][8].

-

After labeling, the cells are washed to remove excess 51Cr[6][7][8].

b. In Vitro Stimulation of Effector Cells (CTLs):

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of HLA-B44 positive HCV patients.

-

The PBMCs are stimulated in vitro with the synthetic HCV core 88-96 peptide to expand the population of epitope-specific CTLs[1].

c. Cytotoxicity Assay:

-

The 51Cr-labeled target cells are incubated with the stimulated effector cells (CTLs) at various effector-to-target (E:T) ratios for 4 hours at 37°C[6][7][8].

-

During this incubation, CTLs that recognize the HCV epitope presented by the target cells will induce lysis, leading to the release of 51Cr into the supernatant[6][7].

-

The amount of 51Cr released into the supernatant is measured using a gamma counter[6][7].

d. Calculation of Specific Cytotoxicity:

-

The percentage of specific cytotoxicity is calculated using the following formula:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr released in the presence of effector cells.

-

Spontaneous Release: 51Cr released from target cells in the absence of effector cells.

-

Maximum Release: 51Cr released from target cells lysed with a detergent[7].

-

Visualizations

Experimental Workflow for Quantifying HCV Viral Load and CTL Response

Caption: Experimental workflow for HCV viral load and CTL response analysis.

Logical Relationship: Inverse Correlation

References

- 1. Cytotoxic T lymphocyte response and viral load in hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. wjgnet.com [wjgnet.com]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. revvity.com [revvity.com]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]

Methodological & Application

Application Notes and Protocols: In Vitro Stimulation of T-Cells with HCV Nucleoprotein (88-96)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), plays a critical role in the control and clearance of HCV. The HCV nucleoprotein (core) is a highly conserved protein and a major target of the host immune response. Within the core protein, the amino acid sequence 88-96 has been identified as an immunodominant, HLA-B44 restricted CTL epitope. Studies have shown that a robust T-cell response against this epitope is inversely correlated with viral load, highlighting its importance in protective immunity.[1]

These application notes provide detailed protocols for the in vitro stimulation of T-cells with the HCV Nucleoprotein (88-96) peptide, enabling researchers to quantify and characterize the antigen-specific T-cell response. The provided methodologies are essential for vaccine development, immunotherapy research, and diagnostic assay design.

Data Presentation

The following tables summarize quantitative data on T-cell responses to HCV core protein stimulation, providing a clear comparison between different patient cohorts and stimulation conditions.

Table 1: Frequency of IFN-γ Secreting Cells in Response to HCV Core Antigens

| Patient Group | Antigen | Mean Spot Forming Units (SFU) / 10^6 PBMCs (± SD) |

| Chronic HCV | HCV Core | 187.9 ± 94.09 |

| Sustained Virologic Response (SVR) | HCV Core | 85.07 ± 31.58 |

Source: Adapted from data suggesting lower core-specific responses in patients achieving SVR.

Table 2: Cytokine Production in Response to HCV Core Antigen in Chronic HCV Patients

| Cytokine | Mean Concentration (pg/mL) ± SD |

| IFN-γ | Significantly greater than controls |

| TNF-α | Significantly greater than controls |

| IL-4 | No significant difference from controls |

| IL-10 | No significant difference from controls |

Source: Adapted from studies showing a Type 1 CD4+ T-cell response to HCV antigens in chronically infected patients.[2]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of HCV Nucleoprotein (88-96)-Specific T-Cells

This protocol details the steps for quantifying the frequency of IFN-γ secreting T-cells upon stimulation with the HCV Nucleoprotein (88-96) peptide.

Materials:

-

HCV Nucleoprotein (88-96) peptide (Sequence: NEG(L,M,C)GWAGW)

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Human IFN-γ ELISpot kit

-

96-well PVDF membrane plates

-

CO2 incubator (37°C, 5% CO2)

-

ELISpot reader

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment.

-

Blocking: Wash the coated plate and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2 x 10^5 PBMCs per well.

-

Peptide Stimulation: Add the HCV Nucleoprotein (88-96) peptide to the designated wells at a final concentration of 10 µg/mL.

-

Positive Control: Add phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool).

-

Negative Control: Add medium only.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

-

Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase.

-

Development: Add the substrate solution and monitor for spot development.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Express results as Spot Forming Units (SFU) per 10^6 PBMCs.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the multiparametric characterization of HCV Nucleoprotein (88-96)-specific T-cells by identifying the production of intracellular cytokines like IFN-γ and TNF-α.

Materials:

-

HCV Nucleoprotein (88-96) peptide

-

PBMCs

-

Complete RPMI-1640 medium

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorescently labeled antibodies against CD3, CD8, IFN-γ, and TNF-α

-

Fixation and Permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.

-

Peptide Addition: Add the HCV Nucleoprotein (88-96) peptide at a final concentration of 1-10 µg/mL.

-

Positive Control: PHA or CEF peptide pool.

-

Negative Control: Medium only.

-

-

Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix with a fixation buffer, followed by permeabilization with a permeabilization buffer.

-

Intracellular Staining: Stain with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C.

-

Acquisition: Wash the cells and acquire events on a flow cytometer.

-

Analysis: Gate on the CD3+CD8+ T-cell population and determine the percentage of cells positive for IFN-γ and/or TNF-α.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro T-cell stimulation and analysis.

T-Cell Activation Signaling Pathway

Caption: T-cell activation by HCV (88-96) and viral interference.

References

ELISpot assay protocol for HCV Nucleoprotein (88-96)

An Enzyme-Linked Immunospot (ELISpot) assay for Hepatitis C Virus (HCV) Nucleoprotein (88-96) is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with the HCV Nucleoprotein (88-96) peptide. This peptide, with the sequence NEGLGWAGW[1], is a known epitope recognized by cytotoxic T lymphocytes (CTLs), and its detection is crucial for monitoring cellular immune responses in HCV-infected individuals and evaluating the efficacy of vaccines and immunotherapies.[2][3]

This application note provides a comprehensive protocol for performing an IFN-γ ELISpot assay to detect T cell responses to the HCV Nucleoprotein (88-96) peptide.

Application

The ELISpot assay is a powerful tool for the ex vivo detection and quantification of single antigen-specific T cells.[4] Unlike other methods like ELISA, which measure bulk cytokine production, or flow cytometry, which can be less sensitive for rare cells, the ELISpot assay captures the cytokine as it is secreted, creating a distinct "spot" for each active cell.[4] This allows for the precise enumeration of responding T cells, making it a gold standard for monitoring cellular immunity in clinical and research settings.[4] This protocol is specifically tailored for researchers, scientists, and drug development professionals investigating T cell responses to HCV.

Principle of the Assay

The IFN-γ ELISpot assay is based on a sandwich ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody specific for human IFN-γ. Peripheral blood mononuclear cells (PBMCs), containing T cells and antigen-presenting cells (APCs), are then added to the wells along with the HCV Nucleoprotein (88-96) peptide.[2] If T cells specific to this peptide are present, they will be activated and secrete IFN-γ. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-γ molecule is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible, colored spot. Each spot corresponds to a single IFN-γ-secreting cell, allowing for the quantification of the antigen-specific T cell frequency.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| Human IFN-γ ELISpot Kit | (e.g., Mabtech, BD Biosciences) | Includes capture Ab, detection Ab, enzyme conjugate |

| 96-well PVDF ELISpot plates | Millipore, Mabtech | |

| HCV Nucleoprotein (88-96) Peptide | (e.g., Novatein Biosciences, AnaSpec) | Sequence: NEGLGWAGW. Reconstitute in sterile DMSO. |

| Phytohemagglutinin (PHA) | Sigma-Aldrich | Positive control |

| CEF Peptide Pool | (e.g., JPT Peptide Technologies) | Positive control (CMV, EBV, Flu peptides)[5] |

| Irrelevant/Negative Control Peptide | (e.g., JPT Peptide Technologies) | e.g., HIV or Actin peptide pool for HCV studies[5] |

| RPMI-1640 Medium | Gibco, Lonza | |

| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Heat-inactivated, selected for low background |

| Penicillin-Streptomycin | Gibco, Lonza | |

| L-Glutamine | Gibco, Lonza | |

| Sterile Phosphate-Buffered Saline (PBS) | ||

| 35% or 70% Ethanol | For plate pre-wetting | |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For peptide reconstitution and as a vehicle control |

| CO₂ Incubator | 37°C, 5% CO₂ | |

| Automated ELISpot Reader | (e.g., CTL, AID) | For spot counting and analysis |

Experimental Protocol

This protocol is adapted from standard human IFN-γ ELISpot procedures.[6]

Day 1: Plate Coating

-

Pre-wet the Plate : Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate. Incubate for 1 minute at room temperature.

-

Wash : Immediately wash the wells by adding 150-200 µL of sterile PBS. Flick the plate to discard the PBS. Repeat this wash step three times. Do not allow the membrane to dry.

-

Coat with Capture Antibody : Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

-

Incubate : Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation and Incubation

-

Prepare Cells :

-

Thaw cryopreserved human PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing pre-warmed complete medium (RPMI-1640 + 10% FBS + 1% Pen/Strep).

-

Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Count the cells and assess viability using Trypan Blue. Viability should be >80%.[6]

-

Resuspend the cells to a final concentration of 2-3 x 10⁶ cells/mL in complete medium. Note: For optimal results, especially with cryopreserved cells, an overnight "resting" period at 37°C before plating can improve cell viability and function.[7]

-

-

Block the Plate :

-

Aspirate or flick out the capture antibody solution from the plate.

-

Wash the plate twice with 200 µL of sterile PBS per well.

-

Add 200 µL of complete medium to each well to block non-specific binding.

-

Incubate for at least 2 hours at 37°C.

-

-

Prepare Stimulants :

-

Dilute the HCV Nucleoprotein (88-96) peptide, PHA (positive control), and negative control peptide in complete medium to a 2X final concentration. A final peptide concentration of 1-10 µg/mL is generally recommended.[6]

-

Include a vehicle control (DMSO at the same final concentration as the peptide wells) and a medium-only control (unstimulated).

-

-

Plate Cells and Stimulants :

-

Flick out the blocking medium from the plate.

-

Add 100 µL of the cell suspension to each well (yielding 2-3 x 10⁵ cells/well).

-

Add 100 µL of the 2X stimulant to the appropriate wells.

-

-

Incubate :

-

Cover the plate with a lid and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Crucially, do not stack plates or disturb them during incubation , as this can lead to merged or "comet-tailed" spots.

-

Day 3: Detection and Development

-

Wash and Add Detection Antibody :

-

Flick the plate to discard cells and medium.

-

Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST), using 200 µL per well for each wash.

-

Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Add 100 µL to each well.

-

Incubate for 2 hours at room temperature.

-

-

Add Enzyme Conjugate :

-

Wash the plate 5 times with PBST.

-

Dilute the Streptavidin-Alkaline Phosphatase (or HRP) conjugate in PBS with 0.5% BSA. Add 100 µL to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Develop Spots :

-

Wash the plate 5 times with PBST, followed by 2 final washes with PBS only to remove residual Tween-20.

-

Add 100 µL of the substrate solution (e.g., BCIP/NBT for AP) to each well.

-

Monitor spot development closely, typically for 5-15 minutes. Stop the reaction by washing the plate thoroughly with distilled water.

-

-

Dry and Read :

-

Remove the plastic underdrain from the plate.

-

Allow the plate to dry completely in the dark (e.g., overnight at room temperature or in a laminar flow hood).

-

Count the spots using an automated ELISpot reader.

-

Data Presentation and Analysis

The results are expressed as Spot Forming Cells (SFCs) per 10⁶ PBMCs. A positive response is typically defined as the mean SFC count in test wells being at least twice the mean SFC count in negative control wells and also exceeding a minimum threshold (e.g., 10 spots).

Table 1: Representative ELISpot Data for HCV Nucleoprotein (88-96)

| Sample ID | Stimulant | Mean SFCs / 2x10⁵ PBMCs | SFCs / 10⁶ PBMCs | Result |

| HCV Patient 1 | Medium Only | 2 | 10 | Negative |

| DMSO (Vehicle) | 3 | 15 | Negative | |

| HCV NP (88-96) | 56 | 280 | Positive | |

| PHA (Positive Control) | 215 | 1075 | Valid | |

| Healthy Donor 1 | Medium Only | 1 | 5 | Negative |

| DMSO (Vehicle) | 2 | 10 | Negative | |

| HCV NP (88-96) | 3 | 15 | Negative | |

| PHA (Positive Control) | 189 | 945 | Valid |

Note: This is example data. Actual SFC counts can vary significantly between individuals, depending on the stage of infection and host immune status. Responses in chronically infected individuals can range from low (25-50 SFC/10⁶) to high (>200 SFC/10⁶ PBMCs).[2]

Visualizations

Experimental Workflow

Caption: ELISpot experimental workflow from plate coating to spot analysis.

T Cell Activation and IFN-γ Secretion

Caption: Simplified diagram of T cell activation and cytokine capture in ELISpot.

References

- 1. HCV Nucleoprotein ( 88-96 ) Peptide - Novatein Biosciences [novateinbio.com]

- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. Control Peptides and Peptide Pools [peptides.de]

- 5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]

- 6. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Detecting HCV-Specific T-Cells Using the Core 88-96 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in the control and clearance of HCV. The HCV core protein is a major target of the host immune system, and the peptide spanning amino acids 88-96 (sequence: GAKQNIQLI for genotype 1b) represents an immunodominant HLA-B44 restricted CTL epitope. Monitoring the frequency and function of T-cells specific for this epitope can provide valuable insights into the host-virus interaction, disease progression, and the efficacy of therapeutic interventions.

These application notes provide detailed protocols for the detection and quantification of HCV core 88-96 peptide-specific T-cells using two common and robust methods: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Data Presentation

The magnitude of the T-cell response to the HCV core 88-96 peptide is often inversely correlated with viral load. T-cell responses are typically weaker and more narrowly focused in patients with persistent HCV infection compared to those who have spontaneously resolved the infection. The following tables summarize representative quantitative data from ELISpot and Intracellular Cytokine Staining assays, illustrating the expected differences in T-cell responses between different patient cohorts.

Disclaimer: The following data are illustrative and based on general findings. Actual results may vary depending on the patient population, HLA type, and specific experimental conditions.

Table 1: Representative ELISpot Assay Data for HCV Core 88-96 Peptide-Specific T-Cells

| Patient Cohort | Number of Subjects (n) | Mean IFN-γ Spot Forming Cells (SFC) / 10⁶ PBMC (± SD) | Range of SFC / 10⁶ PBMC |

| Chronic HCV | 50 | 45 (± 25) | 10 - 100 |

| Resolved HCV | 30 | 150 (± 70) | 50 - 300 |

| Healthy Controls | 20 | < 10 | 0 - 15 |

Table 2: Representative Intracellular Cytokine Staining (ICS) Data for HCV Core 88-96 Peptide-Specific CD8+ T-Cells

| Patient Cohort | Number of Subjects (n) | Mean % of IFN-γ⁺ CD8⁺ T-cells (± SD) | Range of % of IFN-γ⁺ CD8⁺ T-cells |

| Chronic HCV | 50 | 0.05 (± 0.03) | 0.01 - 0.1 |

| Resolved HCV | 30 | 0.2 (± 0.1) | 0.08 - 0.5 |

| Healthy Controls | 20 | < 0.01 | 0 - 0.02 |

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of HCV Core 88-96 Specific T-Cells

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

PVDF-membrane 96-well plates

-

HCV Core 88-96 peptide (GAKQNIQLI for HLA-B44, or other relevant sequence)

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

-

Irrelevant peptide (negative control)

-

Automated ELISpot reader

Procedure:

-

Plate Coating: Coat the PVDF-membrane 96-well plates with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates and block with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C to prevent non-specific binding.

-

Cell Plating: Add 2 x 10⁵ PBMCs per well.

-

Stimulation:

-

Add the HCV core 88-96 peptide to the experimental wells at a final concentration of 10 µg/mL.

-

Add PHA or anti-CD3 antibody to the positive control wells.

-

Add an irrelevant peptide or media alone to the negative control wells.

-

-